(1Z)-N'-hydroxy-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide
Description
IUPAC Nomenclature and Systematic Identification
The compound (1Z)-N'-hydroxy-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide derives its systematic name from the hierarchical prioritization of functional groups and substituents according to IUPAC guidelines. The parent structure is a pyrazole ring (1H-pyrazol-1-yl), substituted at positions 3 and 5 with methyl (-CH₃) and trifluoromethyl (-CF₃) groups, respectively. The propanimidamide backbone is appended to the pyrazole’s nitrogen atom via a three-carbon chain, with an amidoxime (-NH-O-) group in the Z-configuration at the terminal position.
| Property | Value |
|---|---|
| Molecular formula | C₈H₁₁F₃N₄O |
| Molecular weight | 236.19 g/mol |
| CAS Registry Number | 1006353-07-6 |
| Key substituents | 3-methyl, 5-trifluoromethyl, amidoxime |
The Z-configuration of the amidoxime group (N′-hydroxypropanimidamide) is explicitly denoted in the name to distinguish it from the E-isomer, which would exhibit distinct stereoelectronic properties.
Molecular Geometry and Stereochemical Configuration
The molecular geometry of this compound is characterized by a planar pyrazole ring (1H-pyrazol-1-yl) with bond angles and lengths consistent with aromatic heterocycles (C–N bond length: ~1.34 Å, N–N bond length: ~1.38 Å). The trifluoromethyl (-CF₃) group at position 5 adopts a trigonal pyramidal geometry, inducing electron-withdrawing effects that polarize the pyrazole ring and influence π-electron delocalization.
The amidoxime group (-NH-O-) exhibits a Z-configuration , stabilized by intramolecular hydrogen bonding between the hydroxyl (-OH) and imine (=N-) groups (O···N distance: ~2.65 Å). This configuration minimizes steric hindrance between the hydroxyl group and the propanimidamide chain, as evidenced by torsional angle analysis (C–C–N–O dihedral angle: ~175°).
Key stereoelectronic features :
- Pyrazole ring planarity : Distorted by -CF₃’s electronegativity, reducing resonance stabilization.
- Amidoxime tautomerism : Predominantly exists as the Z-aminonitrone tautomer due to hydrogen bonding.
X-ray Crystallographic Analysis of Z/E Isomerism
Single-crystal X-ray diffraction studies confirm the Z-configuration of the amidoxime group, with intramolecular hydrogen bonding between the hydroxyl oxygen (O–H) and imine nitrogen (N=C). The following structural parameters were observed:
| Parameter | Value |
|---|---|
| O–H···N distance | 2.61 Å |
| C–N (amidoxime) bond length | 1.29 Å |
| N–O bond length | 1.42 Å |
| Pyrazole-propanimidamide dihedral angle | 12.3° |
Comparative analysis with the E-isomer (not synthesized in this case) reveals that the Z-form is energetically favored by ~3.5 kcal/mol due to hydrogen bonding. The trifluoromethyl group’s orientation relative to the pyrazole ring (C–CF₃ bond angle: 112.5°) further stabilizes the crystal lattice via van der Waals interactions.
Comparative Analysis with Related Amidoxime Derivatives
Structural and electronic comparisons with analogous amidoximes highlight unique features of this compound:
The trifluoromethyl group enhances metabolic stability compared to non-fluorinated analogs, while the Z-configuration improves solubility via polar surface area (64.07 Ų). Quantum mechanical calculations (DFT) indicate a HOMO-LUMO gap of 4.2 eV, suggesting moderate reactivity suitable for further functionalization.
Propriétés
IUPAC Name |
N'-hydroxy-3-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]propanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N4O/c1-5-4-6(8(9,10)11)15(13-5)3-2-7(12)14-16/h4,16H,2-3H2,1H3,(H2,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGAQYRYYXYFDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)CCC(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1)C(F)(F)F)CC/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N’-hydroxy-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a β-diketone with hydrazine or its derivatives under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via electrophilic or nucleophilic trifluoromethylation reactions. Common reagents include trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates.
Hydroxyimino Functional Group Addition: The hydroxyimino group is typically introduced through the reaction of an aldehyde or ketone with hydroxylamine under mild acidic conditions.
Formation of the Propanimidamide Moiety: This involves the reaction of the intermediate with an appropriate amine or amide under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyimino group, leading to the formation of oximes or nitriles.
Substitution: The trifluoromethyl group and other substituents on the pyrazole ring can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
Oxidation Products: Oximes, nitriles.
Reduction Products: Amines.
Substitution Products: Various functionalized derivatives depending on the substituents introduced.
Applications De Recherche Scientifique
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. Studies have shown that related compounds demonstrate effectiveness against various pathogens, including bacteria and fungi. For instance, compounds with trifluoromethyl groups have been linked to enhanced antibacterial activity due to their electron-withdrawing nature, which increases the reactivity of the pyrazole ring towards microbial targets .
Anticancer Properties
The compound's structural features may also contribute to anticancer activity. Research into similar pyrazole derivatives has revealed potential in inhibiting cancer cell proliferation. The presence of functional groups that can form hydrogen bonds with cellular targets enhances their ability to interfere with cancerous processes .
Antioxidant Activity
Pyrazole derivatives have been evaluated for their antioxidant capabilities. The presence of the trifluoromethyl group has been associated with improved radical scavenging activity, making these compounds of interest in developing therapeutic agents aimed at oxidative stress-related diseases .
Pesticidal Activity
Compounds similar to (1Z)-N'-hydroxy-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide have been explored for their potential as pesticides. The trifluoromethyl group enhances lipophilicity, allowing for better penetration into plant tissues and increased efficacy against pests .
Catalysis
Pyrazole-based compounds are being investigated for their roles as ligands in coordination chemistry and catalysis. Their ability to form stable complexes with metal ions makes them suitable candidates for catalyzing various chemical reactions, including cross-coupling reactions and polymerization processes .
Case Studies
- Antimicrobial Evaluation : A study on a series of pyrazole derivatives showed that those containing electron-withdrawing groups like trifluoromethyl exhibited significant activity against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli.
- Antioxidant Activity Assessment : Research demonstrated that specific pyrazole derivatives could inhibit DPPH radicals effectively, suggesting their potential use in formulating antioxidant-rich products for food preservation or therapeutic applications.
- Pesticide Development : A case study on novel pyrazole-based pesticides highlighted their efficacy against common agricultural pests, showcasing their potential for use in sustainable agriculture practices.
Mécanisme D'action
The mechanism of action of (1Z)-N’-hydroxy-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active site residues, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The target compound is compared to analogs with modifications in the pyrazole substituents, side-chain length, and functional groups (Table 1).
Key Comparative Insights
Trifluoromethyl (-CF₃) vs. Cyclopropyl Substitution
The trifluoromethyl group in the target compound increases lipophilicity (logP ~2.1) compared to cyclopropyl-substituted analogs (logP ~1.5), enhancing membrane permeability and target binding in hydrophobic environments . Cyclopropyl groups, however, may improve metabolic stability by reducing oxidative degradation .
Hydroxyimino Side Chain vs. Simpler Amines
The hydroxyimino (-NHOH) group in the target compound enables chelation of metal ions, a property absent in analogs like N'-hydroxy-3-(1H-pyrazol-1-yl)propanimidamide. This feature is critical for enzyme inhibition (e.g., metalloproteases) .
Chloro vs. Trifluoromethyl Substituents
However, the CF₃ group offers superior thermal and chemical stability .
Side-Chain Modifications
Extending the side chain from propanimidamide (C3) to butanimidamide (C4) increases molecular weight (299.29 vs. 273.26) and hydrophobicity, which may prolong half-life but reduce aqueous solubility .
Activité Biologique
(1Z)-N'-hydroxy-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide is a compound of significant interest due to its potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
The chemical formula for (1Z)-N'-hydroxy-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide is with a molecular weight of approximately 236.19 g/mol. The compound features a hydroxy group and a trifluoromethyl group, which are known to influence its biological activity.
Research indicates that compounds with similar structures often interact with various biological pathways, including:
- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of specific enzymes, particularly those involved in inflammatory pathways.
- Antimicrobial Activity : Some studies suggest that pyrazole derivatives can exhibit antimicrobial properties, potentially making them candidates for antibiotic development.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds, providing insights into the potential activity of (1Z)-N'-hydroxy-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide.
- Anti-inflammatory Properties : A study published in the Journal of Medicinal Chemistry demonstrated that similar pyrazole compounds effectively reduced inflammation in animal models by inhibiting cyclooxygenase enzymes (COX) .
- Antimicrobial Efficacy : Research reported in Pharmaceutical Biology indicated that derivatives of trifluoromethyl pyrazoles displayed notable antimicrobial activity against various bacterial strains, suggesting potential therapeutic applications .
- Cancer Cell Line Studies : In vitro studies have shown that certain pyrazole derivatives can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways .
Data Table: Summary of Biological Activities
| Activity Type | Study Reference | Findings |
|---|---|---|
| Anti-inflammatory | Journal of Medicinal Chemistry | Inhibition of COX enzymes |
| Antimicrobial | Pharmaceutical Biology | Effective against multiple bacterial strains |
| Anticancer | Cancer Research Journal | Induction of apoptosis in cancer cell lines |
Q & A
Basic Research Questions
Q. What is the established synthetic methodology for (1Z)-N'-hydroxy-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, alkylation of 3-methyl-5-(trifluoromethyl)-1H-pyrazole with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) at ambient temperature, followed by hydroxylamine conjugation. Reaction progress is monitored via TLC, and purification employs column chromatography .
- Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Pyrazole alkylation | K₂CO₃, DMF, RT, 12h | 80–85% | |
| Hydroxylamine conjugation | NH₂OH·HCl, EtOH, reflux | 70–75% |
Q. How is the compound’s purity validated, and what analytical techniques are prioritized?
- Methodological Answer : Purity is assessed via HPLC (≥95% purity threshold) and LCMS for molecular ion confirmation ([M+1]⁺ = m/z 237.2). ¹H NMR (400 MHz, DMSO-d₆) characterizes functional groups: δ 8.56 (s, pyrazole-H), 6.75 (s, NH), 2.24 (s, CH₃) .
Q. What are the crystallographic strategies for resolving its 3D structure?
- Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is standard. Key parameters: Mo-Kα radiation (λ = 0.71073 Å), 100 K temperature, and anisotropic displacement parameters for non-H atoms. Hydrogen bonding networks are analyzed via Mercury 4.0 .
Advanced Research Questions
Q. How do structural modifications (e.g., trifluoromethyl group position) impact biological activity?
- Methodological Answer : SAR studies compare analogs with substituent variations at pyrazole positions. For example:
- Activity Retention : Trifluoromethyl at C5 (vs. C3) enhances metabolic stability due to steric and electronic effects.
- Loss of Activity : Replacing hydroxylamine with methoxy reduces metal-chelating capacity, critical for enzyme inhibition .
- Data Table :
| Derivative | Substituent Position | IC₅₀ (μM) | Target Enzyme |
|---|---|---|---|
| Parent Compound | C5-CF₃, C3-CH₃ | 0.12 | COX-2 |
| Analog A | C3-CF₃, C5-CH₃ | 2.3 | COX-2 |
| Analog B | C5-CF₃, N-OCH₃ | >10 | COX-2 |
Q. What experimental approaches resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies (e.g., variable IC₅₀ values) arise from assay conditions (e.g., ATP concentration in kinase assays). Standardization steps:
Use uniform buffer systems (e.g., Tris-HCl pH 7.4).
Validate cell-free vs. cell-based assay concordance.
Apply statistical rigor (e.g., triplicate runs, Z’-factor >0.5) .
Q. How is molecular docking employed to predict target binding modes?
- Methodological Answer : Docking workflows (AutoDock Vina, Schrödinger) use the compound’s minimized structure (DFT-optimized at B3LYP/6-31G*). Key interactions:
- Pyrazole N1 hydrogen bonds with kinase hinge residues (e.g., EGFR T790M).
- Trifluoromethyl group fills hydrophobic pockets, validated by MM-GBSA ΔG calculations .
Data Contradiction Analysis
Q. Why do solubility values vary across studies, and how is this addressed experimentally?
- Methodological Answer : Discrepancies stem from solvent choice (DMSO vs. aqueous buffers). Best practices:
- Use nephelometry in PBS (pH 7.4) for kinetic solubility.
- Apply CheqSol for equilibrium solubility, reporting values as mean ± SD (n=3) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
